7-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
The compound 7-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one features a quinazolinone core fused with a [1,3]dioxolo group (positions 4,5-g) and substituted with a 6-thioxo moiety. A hexyl chain links the quinazolinone to a 4-(4-fluorophenyl)piperazine group, which is terminated by a ketone (6-oxo). Key structural attributes include:
- Quinazolinone-dioxolo scaffold: Known for diverse biological activities, including acetylcholinesterase (AChE) inhibition and cytotoxicity .
- 4-Fluorophenyl-piperazine: Enhances receptor-binding specificity, particularly for serotonin or dopamine receptors, due to fluorine’s electron-withdrawing effects.
- 6-Thioxo group: May enhance hydrogen-bonding interactions with biological targets .
Properties
CAS No. |
688054-06-0 |
|---|---|
Molecular Formula |
C25H27FN4O4S |
Molecular Weight |
498.57 |
IUPAC Name |
7-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H27FN4O4S/c26-17-5-7-18(8-6-17)28-10-12-29(13-11-28)23(31)4-2-1-3-9-30-24(32)19-14-21-22(34-16-33-21)15-20(19)27-25(30)35/h5-8,14-15H,1-4,9-13,16H2,(H,27,35) |
InChI Key |
CYBYUGBUOAHEQK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a quinazolinone core, which is known for its diverse pharmacological activities. The presence of a piperazine moiety and a fluorophenyl group enhances its interaction with biological targets. The molecular formula is with a molecular weight of approximately 468.5 g/mol .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and quinazolinone scaffolds have shown effectiveness against various bacterial strains. In vitro studies demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Urease Inhibition
Urease inhibitors are crucial in treating infections caused by ureolytic bacteria. A related study evaluated the urease inhibition activity of compounds similar to the target molecule. The results showed effective inhibition of urease enzymes, suggesting potential applications in managing infections related to Helicobacter pylori . The IC50 values for some derivatives were significantly lower than standard inhibitors, indicating strong activity.
Tyrosinase Inhibition
Tyrosinase inhibitors are sought after for their role in treating hyperpigmentation disorders. A study focusing on piperazine-based compounds reported that certain derivatives exhibited competitive inhibition against tyrosinase from Agaricus bisporus, with IC50 values as low as 0.18 µM, which is markedly more potent than traditional inhibitors like kojic acid . This suggests that the target compound may also possess similar inhibitory effects.
Case Studies
- Study on Antimicrobial Activity : A series of quinazolinone derivatives were synthesized and screened for their antimicrobial properties. The study found that modifications to the piperazine ring significantly influenced antibacterial efficacy. Compounds with a fluorophenyl substitution demonstrated enhanced activity against Gram-positive bacteria .
- Urease Inhibition Study : A comparative analysis was conducted on several benzimidazole derivatives with urease inhibition capabilities. The synthesized compounds exhibited IC50 values ranging from 3.06 to 4.40 µM, showcasing their potential as effective urease inhibitors .
- Tyrosinase Inhibition Research : The design and synthesis of new small molecules featuring the piperazine moiety were explored for tyrosinase inhibition. The most promising compound showed an IC50 value of 0.18 µM, indicating it could serve as a lead compound for further development in treating skin pigmentation disorders .
Data Tables
Comparison with Similar Compounds
Research Findings and Implications
- AChE Inhibition : The target compound’s 4-fluorophenyl-piperazine and thioxo group may enable dual hydrogen bonding with AChE residues (PHE A:295 and TYR A:124), similar to donepezil derivatives .
- Cytotoxicity : Benzimidazole analogs exhibit stronger cytotoxic effects, suggesting the target compound’s activity may depend on substituent optimization .
- Antimicrobial Activity : Chloromethyl and triazolone derivatives show moderate efficacy, but the hexyl-thioxo group in the target compound could improve solubility and target penetration .
Q & A
Q. What are the optimal synthetic pathways and purification methods for this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and functionalization. Key steps include:
- NMR-guided purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol or diethyl ether to isolate intermediates, as demonstrated in analogous piperazine-containing heterocycles .
- Solvent selection : Polar aprotic solvents (e.g., dioxane, pyridine) are critical for facilitating cyclization and thione formation, with reflux conditions (6–8 hours) ensuring high yields .
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H NMR : Essential for confirming substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and stereochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfur-containing moieties (e.g., 6-thioxo group) .
- Elemental analysis : Ensures purity (>95%) by matching calculated and observed C/H/N/S percentages .
Q. How can initial biological activity be assessed for this compound?
- In vitro assays : Screen against target enzymes (e.g., kinases, phosphatases) using fluorogenic substrates. For example, analogs with 4-fluorophenyl-piperazine motifs show inhibitory activity in kinase assays .
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC50 values, with triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can computational modeling predict reactivity and optimize synthesis?
- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., thione formation) .
- AI-driven simulations : Integrate COMSOL Multiphysics with machine learning to predict optimal solvent systems and reaction temperatures, reducing trial-and-error experimentation .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Degradation studies : Expose the compound to buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC-MS, focusing on hydrolysis of the dioxolo-quinazolinone ring .
- Kinetic analysis : Calculate half-lives (t1/2) and identify degradation products (e.g., fluorophenyl-piperazine fragments) to infer susceptibility to nucleophilic attack .
Q. How can contradictory data in biological assays be resolved?
- Meta-analysis : Compare IC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target interactions .
- Feedback loops : Use experimental data to refine computational models (e.g., adjusting force fields in molecular dynamics simulations) .
Q. What strategies enhance selectivity for derivatives of this compound?
- Structure-activity relationship (SAR) studies : Modify substituents on the piperazine ring (e.g., replacing 4-fluorophenyl with 2,4-difluorophenyl) to evaluate steric/electronic effects on target binding .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to identify critical hydrogen-bonding interactions .
Q. How can process control systems improve scalability for lab-to-pilot transitions?
- Membrane separation : Optimize nanofiltration to remove low-molecular-weight impurities (e.g., unreacted piperazine) during large-scale synthesis .
- Real-time monitoring : Implement inline FTIR spectroscopy to track reaction progress and adjust feed rates dynamically .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Characterization Data
| Intermediate | Key Step | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine derivative | Nucleophilic substitution | Column chromatography | 65–75 | |
| Thione intermediate | Cyclization with CS₂ | Recrystallization | 80–85 |
Q. Table 2: Computational Parameters for Reactivity Prediction
| Parameter | Value/Software | Application | Reference |
|---|---|---|---|
| DFT functional | B3LYP/6-31G(d,p) | Transition state modeling | |
| AI model | COMSOL-ANN integration | Solvent optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
